N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-4-bromo-benzenesulfonamide
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Overview
Description
N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a benzyl group, a methyl group, and a bromobenzene sulfonamide moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring Finally, the bromobenzene sulfonamide moiety is introduced via a sulfonation reaction using bromobenzene sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while substitution of the bromine atom can produce a variety of substituted sulfonamides .
Scientific Research Applications
N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also interact with proteins, leading to changes in their function. These interactions can result in a range of biological effects, including inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its antiproliferative activity.
N-(1-Methyl-1H-indol-3-yl)propionamide: Used in the synthesis of various bioactive molecules.
Uniqueness
N-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-BROMOBENZENE-1-SULFONAMIDE is unique due to its combination of a benzyl group, a methyl group, and a bromobenzene sulfonamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H23BrN2O2S |
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Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-4-bromobenzenesulfonamide |
InChI |
InChI=1S/C24H23BrN2O2S/c1-18-22(15-16-26-30(28,29)21-13-11-20(25)12-14-21)23-9-5-6-10-24(23)27(18)17-19-7-3-2-4-8-19/h2-14,26H,15-17H2,1H3 |
InChI Key |
LJTLAWIDKUSPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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